molecular formula C21H22FN5O2S B11250994 2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine

2-[4-(3-Fluorobenzenesulfonyl)piperazin-1-YL]-6-methyl-N-phenylpyrimidin-4-amine

Cat. No.: B11250994
M. Wt: 427.5 g/mol
InChI Key: LMXYODGPFPQZFD-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule with the following IUPAC name : This compound is a complex organic molecule with the following IUPAC name: 2-{4-[(3-fluorophenyl)sulfonyl]piperazin-1-yl}-6-methyl-N-phenylpyrimidin-4-amine . Its molecular formula is C18H19FN4O2S , and it has a molecular weight of 374.44 g/mol .

Preparation Methods

Synthetic Routes:: The synthetic route to prepare this compound involves several steps

  • Introduction of Fluorine : Start with a suitable precursor containing a piperazine ring. Introduce a fluorine atom at the 3-position of the phenyl ring using a fluorination reaction.
  • Sulfonylation : Next, react the fluorinated intermediate with a sulfonyl chloride (e.g., benzenesulfonyl chloride) to introduce the sulfonyl group.
  • Piperazine Substitution : Replace one of the piperazine hydrogen atoms with the sulfonylated phenyl group.
  • Pyrimidine Ring Formation : Finally, construct the pyrimidine ring by reacting the substituted piperazine compound with an appropriate pyrimidine precursor.

Industrial Production:: While industrial-scale production methods may vary, the synthesis typically involves efficient and scalable processes to achieve high yields.

Chemical Reactions Analysis

Reactions::

  • Substitution Reactions : The compound can undergo nucleophilic substitution reactions due to the presence of the piperazine nitrogen. For example, it can react with alkyl halides or acyl chlorides.
  • Reduction Reactions : Reduction of the sulfonyl group can yield the corresponding sulfonamide.
  • Oxidation Reactions : Oxidation of the amine group could lead to the corresponding nitro compound.
Common Reagents and Conditions::
  • Sulfonylation : Benzenesulfonyl chloride, base (e.g., triethylamine), and anhydrous solvent (e.g., dichloromethane).
  • Substitution : Alkyl halides (e.g., methyl iodide), strong base (e.g., sodium hydride), and polar aprotic solvents (e.g., DMF).
  • Reduction : Hydrogen gas (catalyst: palladium on carbon) or reducing agents (e.g., sodium borohydride).
  • Oxidation : Oxidizing agents (e.g., m-chloroperbenzoic acid).

Major Products:: The major product is the target compound itself.

Scientific Research Applications

This compound finds applications in various fields:

  • Medicine : It may exhibit pharmacological activity, making it relevant for drug discovery.
  • Chemical Biology : Researchers study its interactions with biological targets.
  • Industry : It could serve as a building block for other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

Properties

Molecular Formula

C21H22FN5O2S

Molecular Weight

427.5 g/mol

IUPAC Name

2-[4-(3-fluorophenyl)sulfonylpiperazin-1-yl]-6-methyl-N-phenylpyrimidin-4-amine

InChI

InChI=1S/C21H22FN5O2S/c1-16-14-20(24-18-7-3-2-4-8-18)25-21(23-16)26-10-12-27(13-11-26)30(28,29)19-9-5-6-17(22)15-19/h2-9,14-15H,10-13H2,1H3,(H,23,24,25)

InChI Key

LMXYODGPFPQZFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=CC(=C3)F)NC4=CC=CC=C4

Origin of Product

United States

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